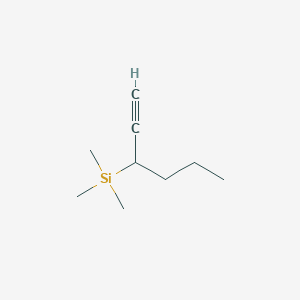
Silane, (1-ethynylbutyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1-ethynylbutyl)trimethyl- is an organosilicon compound with the molecular formula C_11H_22Si It is a derivative of silane, where one of the hydrogen atoms is replaced by a (1-ethynylbutyl) group and three hydrogen atoms are replaced by methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-ethynylbutyl)trimethyl- typically involves the reaction of (1-ethynylbutyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of Silane, (1-ethynylbutyl)trimethyl- can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for recycling unreacted starting materials and by-products to improve efficiency and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1-ethynylbutyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, converting carbonyl compounds to alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Silane, (1-ethynylbutyl)trimethyl- has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biomaterials.
Industry: It is used in the production of silicone-based products, including sealants, adhesives, and coatings .
Wirkmechanismus
The mechanism by which Silane, (1-ethynylbutyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. This property makes the compound useful in reactions that require the stabilization of carbocations or the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Ethynyltrimethylsilane: Similar to Silane, (1-ethynylbutyl)trimethyl-, but with an ethynyl group directly attached to silicon.
Allyltrimethylsilane: Contains an allyl group instead of an ethynylbutyl group .
Uniqueness
Silane, (1-ethynylbutyl)trimethyl- is unique due to the presence of the (1-ethynylbutyl) group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This makes it particularly valuable in applications that require specific chemical functionalities and stability .
Eigenschaften
CAS-Nummer |
74289-55-7 |
|---|---|
Molekularformel |
C9H18Si |
Molekulargewicht |
154.32 g/mol |
IUPAC-Name |
hex-1-yn-3-yl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-6-8-9(7-2)10(3,4)5/h2,9H,6,8H2,1,3-5H3 |
InChI-Schlüssel |
SPEVRZCAMFHENZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C#C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)

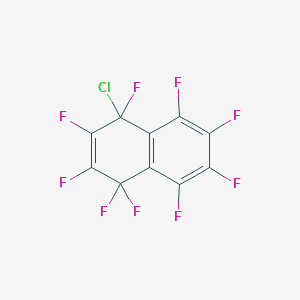
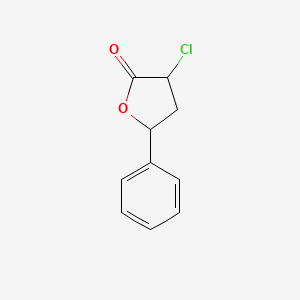
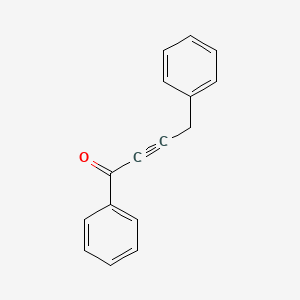
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
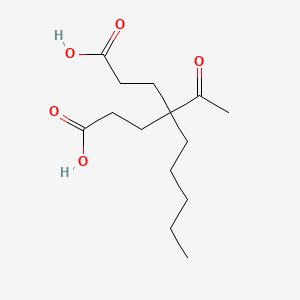
silane](/img/structure/B14442358.png)

